molecular formula C8H9NO4 B2748817 4-Ethoxy-3-nitrophenol CAS No. 1394969-99-3

4-Ethoxy-3-nitrophenol

Cat. No. B2748817
M. Wt: 183.163
InChI Key: HULHXYZRPSYIKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrophenols, such as 4-Ethoxy-3-nitrophenol, can be achieved through various methods. One common method is the nitration of phenol, followed by the replacement of the amino group via its diazonium derivative . Another method involves the direct substitution of hydrocarbons with nitric acid .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3-nitrophenol consists of an ethoxy group (C2H5O-) and a nitro group (NO2) attached to a phenol ring . The InChI code for this compound is 1S/C8H9NO4/c1-2-13-8-5-6 (10)3-4-7 (8)9 (11)12/h3-5,10H,2H2,1H3 .


Chemical Reactions Analysis

4-Nitrophenol, a compound similar to 4-Ethoxy-3-nitrophenol, can undergo a reduction reaction to form 4-aminophenol . This reaction involves a four-electron and four-proton transfer process .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for 4-Ethoxy-3-nitrophenol were not found, nitrophenols are generally highly soluble in water and have low vapor pressures .

Scientific Research Applications

Environmental Contamination and Degradation

Nitrophenols, including 4-Nitrophenol (4-NP), are recognized as environmental contaminants primarily resulting from the manufacturing of medicines and pesticides. Rhodococcus opacus SAO101, a gram-positive bacterium, has been identified to degrade 4-NP through a novel degradation gene cluster, illustrating a biological approach to mitigating such pollutants (Kitagawa, Kimura, & Kamagata, 2004). Furthermore, Rhodococcus sp. strain PN1 demonstrates the capacity to degrade 4-NP via a two-component 4-NP hydroxylase, indicating the microbial potential in the bioremediation of nitrophenol contaminants (Takeo et al., 2008).

Advanced Oxidation Processes

Electro-Fenton methods have been explored for the degradation of nitrophenols, providing insights into electrochemical approaches to treat such pollutants effectively. These methods indicate the potential for high removal efficiency and the enhancement of biodegradability, pointing to promising applications in water treatment technologies (Yuan et al., 2006).

Catalytic Reduction and Nanotechnology Applications

The catalytic reduction of nitrophenols to less harmful substances has been demonstrated using various nanomaterials, including gold nanoparticles decorated multi-walled carbon nanotubes, which show promise in detecting and reducing 4-NP efficiently (Dighole et al., 2020). Such nanotechnological advancements suggest a route towards developing more efficient catalysts for the treatment of nitrophenol pollutants.

Photocatalytic Activity

Surface modification of TiO2 with metalloporphyrins has been investigated for the degradation of nitrophenols, showing enhanced photocatalytic efficiency. This highlights the potential for photocatalytic processes in the removal of such environmental pollutants (Sun et al., 2011).

Safety And Hazards

While specific safety and hazard information for 4-Ethoxy-3-nitrophenol was not found, similar compounds like 4-Nitrophenol are known to be toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for 4-Ethoxy-3-nitrophenol could involve its use in research and development areas, particularly in the field of nanotechnology . Its reduction could serve as a benchmark reaction to assess the activity of nanostructured materials .

properties

IUPAC Name

4-ethoxy-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULHXYZRPSYIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-nitrophenol

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